L-Glutamine methyl ester hydrochloride

Description

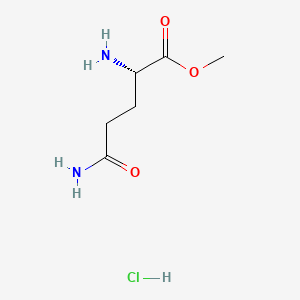

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBXODOMJPMNO-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659610 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32668-14-7 | |

| Record name | Methyl L-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Glutamine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Beyond the Parent Amino Acid

L-Glutamine, the most abundant amino acid in human plasma, is a cornerstone of cellular metabolism, nitrogen transport, and protein synthesis. However, its inherent instability in aqueous solutions, where it can degrade into pyroglutamic acid and ammonia, presents significant challenges in experimental and pharmaceutical contexts.[1][2][3] To circumvent these limitations, chemists and drug developers frequently turn to derivatives that offer enhanced stability and solubility. L-Glutamine methyl ester hydrochloride (H-Gln-OMe·HCl) is one such critical derivative.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics, provide field-proven experimental protocols for their validation, and offer insights grounded in extensive research to empower scientists in their laboratory work.

Core Physicochemical Profile

The esterification of L-Glutamine's carboxyl group and the formation of a hydrochloride salt profoundly influence its physical and chemical behavior, enhancing its utility as a research intermediate, particularly in peptide synthesis.[1]

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | (2S)-2,5-Diamino-5-oxopentanoate methyl ester hydrochloride | [4] |

| Synonyms | H-Gln-OMe·HCl, L-Glutamine methyl ester HCl | [5] |

| CAS Number | 32668-14-7 | [5][6] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [5][7] |

| Molecular Weight | 196.63 g/mol | [5][7] |

| Appearance | White to off-white solid/crystalline powder | [7][8][9] |

| Melting Point | Data not consistently available. For reference, the related compound L-Phenylalanine methyl ester HCl has a melting point of 158-162 °C. | [8] |

Solubility Profile: A Key Advantage

A primary driver for the use of this compound is its improved solubility characteristics compared to the parent amino acid. While L-glutamine is soluble in water, its solubility in organic solvents is limited.[10] The esterification of the carboxyl group increases the compound's lipophilicity, thereby enhancing its solubility in a broader range of solvents. This property is particularly advantageous in organic synthesis and peptide chemistry, where reactions are often conducted in non-aqueous media.[1]

While specific quantitative solubility data is sparse in the literature, it is known to be soluble in water and various organic solvents.

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To quantify the solubility of H-Gln-OMe·HCl in water, ethanol, and dimethyl sulfoxide (DMSO) at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Distilled or deionized water

-

Absolute ethanol

-

DMSO, analytical grade

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of H-Gln-OMe·HCl to separate vials containing a known volume of each solvent (water, ethanol, DMSO).

-

Place the vials in a thermostatically controlled shaker bath set to 25 °C.

-

Equilibrate the solutions for 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After 24 hours, carefully remove the vials from the shaker bath.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of H-Gln-OMe·HCl.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Stability: Enhanced but Not Absolute

The methyl ester group in H-Gln-OMe·HCl effectively protects the carboxylic acid functionality, preventing the intramolecular cyclization that leads to the formation of pyroglutamic acid, a major degradation pathway for L-glutamine in solution.[1] This imparts significantly greater stability in aqueous solutions compared to its parent compound.

However, the ester linkage is susceptible to hydrolysis, particularly under non-neutral pH conditions. This hydrolysis will yield L-glutamine and methanol. Therefore, for applications where the integrity of the ester is critical, careful control of pH and temperature is necessary.

-

Solid-State Stability: As a crystalline solid, this compound is stable. It is recommended to store it in a tightly sealed container at 2-8 °C.[9]

-

Solution Stability: Solutions should ideally be prepared fresh. For storage, it is recommended to make aliquots and freeze them at -20 °C. Repeated freeze-thaw cycles should be avoided. Studies on L-glutamine have shown that its degradation in solution is highly dependent on temperature and pH, with stability being greatest at refrigerated temperatures (4°C) and neutral pH.[3][11][12]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and its degradation pathways. This protocol is based on general guidelines for drug substance stability testing.

Objective: To investigate the stability of H-Gln-OMe·HCl under various stress conditions (acidic, basic, oxidative, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water and acetonitrile

-

Stability chambers or ovens

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of H-Gln-OMe·HCl in water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C). Withdraw samples at various time points, neutralize with 0.1 M HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

-

Analysis: Analyze all samples using a stability-indicating HPLC method that can separate the intact compound from its degradation products.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the α-proton, and the methylene protons of the carbon chain. Based on data from related compounds like L-Glutamine and L-Glutamic acid 5-methyl ester, the following approximate chemical shifts (in ppm, relative to TMS) are anticipated in D₂O:

-

-OCH₃ (methyl ester): ~3.7 ppm (singlet)

-

α-CH: ~3.8 ppm (triplet)

-

γ-CH₂: ~2.5 ppm (triplet)

-

β-CH₂: ~2.1 ppm (multiplet)

-

-

¹³C NMR: The carbon NMR spectrum will reveal the different carbon environments. Expected chemical shifts in D₂O are:

-

Ester C=O: ~174 ppm

-

Amide C=O: ~180 ppm

-

α-C: ~57 ppm

-

-OCH₃: ~52 ppm

-

γ-CH₂: ~34 ppm

-

β-CH₂: ~29 ppm

-

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of H-Gln-OMe·HCl for structural confirmation.

Materials:

-

This compound

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of H-Gln-OMe·HCl in approximately 0.6 mL of D₂O in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

-

-

Data Processing:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to an appropriate internal or external standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of H-Gln-OMe·HCl is expected to exhibit the following characteristic absorption bands:

-

N-H stretching (amine and amide): ~3400-3200 cm⁻¹

-

C=O stretching (ester): ~1740 cm⁻¹

-

C=O stretching (amide I band): ~1680 cm⁻¹

-

N-H bending (amide II band): ~1650 cm⁻¹

-

C-O stretching (ester): ~1200 cm⁻¹

Experimental Protocol: FTIR Analysis

Objective: To obtain an FTIR spectrum of H-Gln-OMe·HCl to identify its characteristic functional groups.

Materials:

-

This compound, dry

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of H-Gln-OMe·HCl with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

-

Expected Ionization: In positive ion mode ESI-MS, this compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base (L-Glutamine methyl ester), where M has a molecular weight of 160.17 g/mol . Therefore, the expected m/z value for the primary ion would be approximately 161.1.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. Common fragmentation pathways for amino acid esters involve the neutral loss of small molecules. For derivatized glutamine, a neutral loss of 73 Da has been reported.[13]

Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight and study the fragmentation pattern of H-Gln-OMe·HCl.

Materials:

-

This compound

-

HPLC-grade methanol or a suitable solvent mixture (e.g., water/acetonitrile with 0.1% formic acid)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of H-Gln-OMe·HCl (e.g., 10 µg/mL) in the chosen solvent.

-

-

Infusion and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor and acquiring the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it with the theoretical mass.

-

Analyze the fragmentation pattern to elucidate the structure.

-

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows can be visualized.

Caption: Overview of experimental workflows.

Conclusion: An Indispensable Tool for the Modern Scientist

This compound serves as a vital tool for researchers by overcoming the inherent stability issues of L-glutamine. Its enhanced solubility in organic solvents and protection of the carboxyl group make it an ideal intermediate for peptide synthesis and other chemical modifications. A thorough understanding of its physicochemical properties—solubility, stability, and spectroscopic signatures—is paramount for its effective and reliable use. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals, enabling them to confidently incorporate this versatile compound into their research and development workflows. By applying these principles and methodologies, researchers can ensure the integrity of their experiments and the quality of their results.

References

-

IndiaMART. L- Glutamine Methyl Ester Hcl.[Link]

-

Siddhi Vinayaka Spechem Private Limited. Protected Amino Acids.[Link]

-

Bio-Synthesis. Amino Acid Analysis Overview.[Link]

-

Semantic Scholar. Analytical methods for amino acid determination in organisms.[Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

-

Veterian Key. Methods of Amino Acid Analysis.[Link]

-

ResearchGate. PAPER: 04/2831 Structure confirmation of L-iso-glutamine derivatives.[Link]

-

Shimadzu. Analytical Methods for Amino Acids.[Link]

-

ACS Publications. Determination of L‑Glutamine Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K.[Link]

-

SpectraBase. L-glutamic acid, dimethyl ester, hydrochloride - Optional[13C NMR] - Spectrum.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000641).[Link]

-

PubChem. L-Glutamine.[Link]

-

PubChem. this compound.[Link]

-

PubMed Central. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.[Link]

-

Journal of the American Society for Mass Spectrometry. Fragmentation pathway for glutamine identification.[Link]

-

ResearchGate. Solubility, dissolution enthalpy and entropy of L-glutamine in mixed solvents of ethanol plus water and acetone plus water.[Link]

-

PubMed. The stability of L-glutamine in total parenteral nutrition solutions.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000641).[Link]

-

Biological Magnetic Resonance Bank. L-Glutamine at BMRB.[Link]

-

PubMed. Fragmentation pathway for glutamine identification: loss of 73 Da from dimethylformamidine glutamine isobutyl ester.[Link]

-

Scribd. Glutamine Stability Study PDF.[Link]

-

Oregon State University. 1H NMR Chemical Shift.[Link]

-

HiMedia Laboratories. L-Glutamine.[Link]

-

Wikipedia. Glutamine.[Link]

-

PubMed. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics.[Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

Chemsrc. L-glutamine methyl ester | CAS#:40846-98-8.[Link]

-

PubMed Central. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.[Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. himedialabs.com [himedialabs.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 32668-14-7 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. L-Glutamine | 56-85-9 [chemicalbook.com]

- 11. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

L-Glutamine Methyl Ester Hydrochloride: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Stabilized L-Glutamine Analog

In the intricate world of peptide synthesis and cell culture, the stability and efficacy of reagents are paramount. L-Glutamine, a cornerstone amino acid for cellular metabolism and protein synthesis, presents a significant challenge due to its inherent instability in solution, where it readily degrades into pyroglutamate and ammonia, the latter being toxic to cells.[1][2] This guide provides a comprehensive technical overview of L-Glutamine methyl ester hydrochloride, a stabilized and valuable derivative of L-glutamine. By protecting the carboxylic acid group as a methyl ester, this compound offers enhanced stability and solubility in organic solvents, making it a superior choice for specific applications in research and development.[3] This document will delve into its chemical properties, synthesis, and critical applications, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

I. Core Compound Profile

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 32668-14-7 | [4] |

| Molecular Weight | 196.63 g/mol | [5][6] |

| Molecular Formula | C₆H₁₃ClN₂O₃ | [4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in water | [2] |

II. Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is a critical process for ensuring a high-purity reagent for research applications. A common and efficient method involves the esterification of L-glutamine using methanol in the presence of a catalyst. The following protocol is a robust and validated method for this synthesis.

Experimental Protocol: Esterification of L-Glutamine

Objective: To synthesize this compound from L-glutamine and methanol using trimethylchlorosilane as a catalyst.

Materials:

-

L-Glutamine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend L-glutamine in anhydrous methanol.

-

Catalyst Addition: Slowly add trimethylchlorosilane to the suspension while stirring continuously. The TMSCl reacts with methanol to generate hydrochloric acid in situ, which catalyzes the esterification.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Once the reaction is complete, remove the solvent and excess reagents using a rotary evaporator. The resulting solid is this compound.

-

Purification (Optional): For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.[3]

Causality Behind Experimental Choices: The use of trimethylchlorosilane offers a convenient and mild method for generating the necessary acidic catalyst in a non-aqueous environment, which is crucial for efficient esterification.[7] The in situ generation of HCl avoids the handling of corrosive gaseous HCl.

III. Applications in Research and Development

The unique properties of this compound make it a valuable tool in two primary areas of research: peptide synthesis and cell culture.

Peptide Synthesis: Protecting the Carboxyl Group

In the stepwise construction of peptides, it is imperative to selectively protect reactive functional groups to prevent unwanted side reactions. This compound serves as an excellent building block where the carboxylic acid is protected as a methyl ester.[3] This protection strategy allows for the selective formation of a peptide bond at the N-terminus of the glutamine residue. The methyl ester can be readily removed under mild conditions at a later stage of the synthesis.

Cell Culture: A Stable Source of L-Glutamine

L-glutamine is a critical supplement in cell culture media, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[8][9] However, its rapid degradation in liquid media is a significant drawback.[2] this compound, being more stable, can provide a sustained release of L-glutamine to the cells, thereby maintaining a more consistent nutrient environment and reducing the accumulation of toxic ammonia.

Experimental Protocol: Supplementing Cell Culture Media

Objective: To prepare a stock solution of this compound and supplement a basal cell culture medium.

Materials:

-

This compound powder

-

Cell culture-grade water or saline (0.85%)

-

Sterile conical tubes

-

Sterile filtration unit (0.22 µm pore size)

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, dissolve 3.93 g of the compound in 100 mL of cell culture-grade water or saline.

-

Gently swirl or vortex to dissolve the powder completely.

-

Sterile-filter the stock solution using a 0.22 µm filter into a sterile container.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

-

Media Supplementation:

-

Thaw an aliquot of the this compound stock solution.

-

Add the appropriate volume of the stock solution to the basal cell culture medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final concentration of 2 mM, add 5 mL of the 200 mM stock solution.

-

Gently mix the supplemented medium before use.

-

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The use of sterile techniques throughout the procedure minimizes the risk of contamination. Aliquoting the stock solution ensures its stability and consistency for each experiment.

IV. The Central Role of L-Glutamine in Cellular Metabolism

Upon cellular uptake and hydrolysis of the methyl ester, L-Glutamine enters the central metabolic pathways. It is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle, and a crucial nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and glutathione.[10][11] Understanding this metabolic context is vital for interpreting experimental results where this compound is used.

V. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause serious eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

VI. Conclusion

This compound represents a significant improvement over its parent compound for specific research applications. Its enhanced stability and solubility provide researchers with a more reliable and efficient tool for peptide synthesis and cell culture. By understanding its chemical properties, synthesis, and metabolic context, scientists and drug development professionals can leverage this compound to achieve more consistent and reproducible results, ultimately advancing their research goals.

References

- Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine.

-

HiMedia Laboratories. (n.d.). L-Glutamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound | C6H13ClN2O3 | CID 44593840. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Diagram of glutamine metabolism pathway. Gln, Glutamine; Glu, Glutamate. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Glutamine Metabolism Pathway. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-Glutamine. Retrieved from [Link]

-

PubChem. (n.d.). L-Glutamine. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of L Glutamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Glutamine intracellular metabolic pathway. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. himedialabs.com [himedialabs.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 32668-14-7 [chemicalbook.com]

- 9. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 11. bosterbio.com [bosterbio.com]

Solubility Profile of L-Glutamine Methyl Ester Hydrochloride: A Technical Guide to Theory, Estimation, and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamine methyl ester hydrochloride (H-Gln-OMe·HCl) is a pivotal research intermediate, primarily utilized in peptide synthesis and the development of novel pharmaceutical compounds. The strategic protection of the carboxylic acid as a methyl ester and the presence of the hydrochloride salt significantly influence its physicochemical properties, most notably its solubility. This guide provides a comprehensive analysis of the solubility characteristics of H-Gln-OMe·HCl. It moves beyond a simple recitation of data, offering a foundational understanding of the molecular factors governing its solubility, presenting qualitative and estimated quantitative data based on analogous compounds, and detailing a rigorous, field-proven experimental protocol for its precise determination. This document is designed to empower researchers to confidently prepare solutions and design experiments with a thorough understanding of this compound's behavior in various solvent systems.

Introduction: Physicochemical Context

This compound is a derivative of the amino acid L-glutamine, where the alpha-carboxyl group has been esterified with methanol and the alpha-amino group is presented as a hydrochloride salt. This modification serves two primary purposes in chemical synthesis:

-

Carboxyl Group Protection: The methyl ester prevents the carboxylic acid from participating in unwanted side reactions, particularly during peptide bond formation where the amino group is the intended nucleophile.[1]

-

Enhanced Stability and Handling: The hydrochloride salt form increases the compound's stability and improves its handling characteristics as a crystalline solid compared to the free base.[1]

These modifications fundamentally alter the molecule's polarity and ionic character, which are the primary determinants of its solubility.

Compound Properties:

-

Molecular Formula: C₆H₁₃ClN₂O₃[2]

-

Molecular Weight: 196.63 g/mol [2]

-

Appearance: White to off-white crystalline solid[3]

-

CAS Number: 32668-14-7[2]

Below is a diagram illustrating the key functional groups that dictate the solubility of this compound.

Caption: Key functional groups influencing solubility.

Theoretical Considerations and Data Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of H-Gln-OMe·HCl is a balance between its ionic, polar, and non-polar characteristics.

-

Aqueous Solubility: The presence of the hydrochloride salt of the primary amine (-NH₃⁺Cl⁻) makes the molecule highly polar and ionic, predicting good solubility in polar protic solvents like water. The polar amide side chain further contributes to this through hydrogen bonding.

-

Organic Solvent Solubility: The esterification of the carboxylic acid removes a highly polar group and introduces a more lipophilic methyl group. This structural change is known to increase solubility in organic solvents compared to the parent amino acid.[1] Solvents like ethanol, methanol, and DMSO, which have both polar and non-polar character, are expected to be effective.

-

Influence of pH: The solubility of amino acid esters is highly pH-dependent.[4] At low pH, the α-amino group is protonated (NH₃⁺), favoring solubility in aqueous media. As the pH increases towards the pKa of the amino group, it becomes deprotonated (-NH₂), reducing its polarity and likely decreasing aqueous solubility while potentially increasing solubility in less polar organic solvents.

-

Influence of Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This is a critical factor to consider, and gentle warming can often be used to dissolve higher concentrations of the compound, which may remain in a supersaturated state upon cooling.

Quantitative Solubility Data

Direct, experimentally verified quantitative solubility data for this compound is not widely published. Several chemical suppliers explicitly state a lack of available data.[5] However, we can provide qualitative observations and estimates based on related compounds to guide initial experimental design.

| Solvent | Type | Expected Solubility | Estimated Value (mg/mL) | Rationale & Citation |

| Water | Polar Protic | Soluble | > 25 | The hydrochloride salt form significantly enhances aqueous solubility.[3] The parent L-Glutamine is soluble at 25 mg/mL.[6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Soluble | ~10 | Based on data for the closely related Dimethyl DL-glutamate (hydrochloride).[7] |

| Methanol (CH₃OH) | Polar Protic | Soluble | Not available | Although the parent L-Glutamine is insoluble in methanol, esterification generally increases solubility in alcohols. The related L-cysteine methyl ester hydrochloride is highly soluble in methanol.[6][8] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | ~5 | Based on data for Dimethyl DL-glutamate (hydrochloride).[7] Recrystallization from ethanol/water mixtures also confirms solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ~10 | A powerful, versatile solvent for both polar and non-polar compounds.[9] Value is based on data for Dimethyl DL-glutamate (hydrochloride).[7] |

Disclaimer: The quantitative values in this table are estimates based on structurally similar compounds and should be experimentally verified for the specific application. They serve as a starting point for solution preparation.

Authoritative Protocol: Experimental Determination of Equilibrium Solubility

For research and development, particularly in drug formulation, precise knowledge of solubility is non-negotiable. The Shake-Flask method is the gold-standard technique for determining equilibrium solubility and is recommended for its reliability and accuracy.

Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The saturated supernatant is then carefully separated and its concentration is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Workflow for Shake-Flask Solubility Determination

Caption: A validated workflow for solubility testing.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Causality: Use amber glass vials to protect the compound from light, preventing potential photodegradation. Ensure vials have screw caps with chemically inert septa (e.g., PTFE-lined) to prevent solvent evaporation over the long incubation period.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. "Excess" is critical; a good starting point is 2-3 times the estimated solubility. This ensures that the solution becomes saturated.

-

Add a precise, known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Causality: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C). Agitation for 24-72 hours is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

Causality: Once equilibrium is reached, separate the undissolved solid. Centrifugation (e.g., 10,000 x g for 15 minutes) is the preferred first step as it effectively pellets the bulk of the solid without introducing potential sources of adsorption or contamination from filters.

-

-

Filtration and Sample Dilution:

-

Causality: Carefully withdraw the supernatant using a pipette, avoiding disturbance of the solid pellet. The supernatant must then be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is crucial to remove any fine particulates that could interfere with HPLC analysis. PTFE is chosen for its broad chemical compatibility and low binding of small molecules.

-

Immediately dilute the clear filtrate with a known volume of mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Causality: Analyze the diluted filtrate using a validated reverse-phase HPLC method with UV detection. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification. This is the cornerstone of a self-validating system.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units (e.g., mg/mL or mM) and specify the solvent and the temperature at which the measurement was made.

-

Conclusion and Best Practices

While definitive published values for the solubility of this compound are scarce, a strong understanding of its chemical structure allows for reliable qualitative predictions and estimations based on analogous compounds. For applications requiring precision, the shake-flask method detailed in this guide provides a trustworthy and authoritative protocol. Researchers are encouraged to perform this experimental determination in their specific solvent systems and at their desired experimental temperatures to ensure accuracy and reproducibility. Adherence to Good Laboratory Practice (GLP) principles during this process is paramount for generating reliable and defensible data.

References

-

Iris Biotech GmbH. epos-SDB 2025.1. Available from: [Link]

-

He, H., et al. (2023). Determination of L‑Glutamine Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Solubility Behavior and Polymorphism of l -Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Available from: [Link]

-

gChem Global. Dimethyl Sulfoxide (DMSO). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate h… [cymitquimica.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. L-Glutamine | 56-85-9 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gchemglobal.com [gchemglobal.com]

A Senior Application Scientist's Guide: Enhancing Experimental Integrity with L-Glutamine Methyl Ester Hydrochloride

Abstract

L-Glutamine is an indispensable amino acid in mammalian cell culture, serving as a primary carbon and nitrogen source essential for cell proliferation, energy metabolism, and the synthesis of proteins and nucleic acids.[1][2][3][4] However, its inherent instability in aqueous solutions presents a significant and often underestimated challenge to experimental reproducibility and validity. The spontaneous degradation of L-Glutamine into ammonia and pyroglutamic acid introduces cytotoxic variables that can confound results.[1][3][5] This technical guide provides an in-depth analysis of a superior alternative: L-Glutamine methyl ester hydrochloride. We will explore the chemical rationale for its enhanced stability, its mechanism of cellular uptake and processing, and provide clear, field-proven protocols for its application, empowering researchers to mitigate experimental artifacts and enhance the robustness of their findings.

The L-Glutamine Problem: A Foundation of Instability

L-Glutamine is the most abundant free amino acid in the human body, a testament to its central role in metabolism.[1] In the controlled in vitro environment of cell culture, it is a critical supplement for virtually all mammalian and insect cell lines. Its functions are multifaceted, providing:

-

Energy: An alternative energy source to glucose, feeding into the Tricarboxylic Acid (TCA) cycle.[6][7]

-

Nitrogen Donation: A key nitrogen donor for the synthesis of nucleotides, amino sugars, and other non-essential amino acids.[1][2][3][6]

-

Biosynthesis Precursor: A building block for proteins and a precursor for the synthesis of the major intracellular antioxidant, glutathione.[1][7]

Despite its biological importance, the chemical structure of L-Glutamine renders it inherently unstable in liquid culture media. The molecule undergoes a spontaneous, non-enzymatic intramolecular cyclization.[3][8][9] This reaction converts L-Glutamine into 5-pyrrolidone-2-carboxylic acid (pyroglutamic acid) and releases an equimolar amount of ammonia (NH₃).[1][3][10][11]

This degradation is not a minor inconvenience; it is a continuous process significantly accelerated by physiological culture conditions (37°C, neutral pH) and the presence of bicarbonate and phosphate ions in the medium.[1][3][4][5] A 1993 study found that commercially available media already contained significant levels of ammonia upon delivery, with concentrations reaching up to 1000 µM, and that glutamine levels were often lower than specified.[12]

The Cytotoxic Consequences of Degradation

The byproducts of L-Glutamine degradation are not benign.

-

Ammonia Toxicity: Ammonia is a well-documented cytotoxic agent.[9][12] Its accumulation in the culture medium can lead to reduced cell viability, altered metabolism, and impaired protein glycosylation.[1][9] The threshold for toxicity is cell-line dependent, with some sensitive lines showing reduced growth at concentrations as low as 300 µM.[12]

-

Nutrient Depletion: As L-Glutamine degrades, its effective concentration in the medium decreases, potentially becoming a rate-limiting factor for cell growth without the researcher's awareness.[1] This leads to a common, yet flawed, practice of repeated supplementation, which only exacerbates ammonia buildup.[13]

-

Experimental Variability: The variable rate of degradation introduces a significant source of inconsistency, making it difficult to compare results between experiments, especially in long-term cultures.

Caption: Spontaneous degradation of L-Glutamine in aqueous media and its negative experimental consequences.

The Solution: this compound

To overcome the inherent instability of L-Glutamine, a chemically modified and superior alternative, this compound, was developed. This compound is not a direct substitute but a stable pro-drug that efficiently delivers L-Glutamine to cells.

Chemical Rationale for Stability

The stability of this compound stems from two key modifications:

-

Esterification: The carboxyl group of L-Glutamine is esterified with a methyl group. This modification sterically hinders the intramolecular cyclization reaction that initiates degradation. The molecule is effectively "locked" in a stable, linear form.

-

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which significantly enhances its solubility and stability in its solid, powdered form, making it a more reliable laboratory reagent.[14]

Mechanism of Cellular Uptake and Bioactivation

This compound is designed to be biologically inert extracellularly. Its efficacy relies on a precise intracellular delivery and activation mechanism.

-

Cellular Uptake: The methyl ester group increases the lipophilicity of the molecule, facilitating its transport across the cell membrane. This is in contrast to L-Glutamine, which relies on specific amino acid transporters.[15]

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular enzymes called esterases rapidly cleave the methyl ester bond.

-

Release of L-Glutamine: This hydrolysis reaction releases two products directly into the cytoplasm: native, fully functional L-Glutamine and a negligible amount of methanol. The released L-Glutamine is then immediately available for all its metabolic functions.[16]

This mechanism ensures that the active L-Glutamine molecule is only released where it is needed—inside the cell—thus bypassing the problem of degradation in the external culture medium.

Caption: Cellular uptake and bioactivation of L-Glutamine Methyl Ester.

Comparative Analysis and Data

The theoretical advantages of this compound are borne out by its practical performance. The following table provides a direct comparison with standard L-Glutamine.

| Parameter | L-Glutamine | This compound | Rationale & Advantage |

| Chemical Stability | Highly unstable in aqueous solution; degradation is temperature and pH-dependent.[4][5][13] | Highly stable in aqueous solution. | Advantage: Eliminates spontaneous degradation, ensuring a consistent and known concentration in the medium throughout the experiment. |

| Byproduct Formation | Degrades into cytotoxic ammonia and pyroglutamic acid.[1][3] | No degradation in media. Intracellular hydrolysis yields L-Glutamine and methanol. | Advantage: Prevents the accumulation of toxic ammonia, improving cell health and experimental validity. |

| Bioavailability | Concentration decreases over time, requiring frequent, problematic supplementation.[13] | Stable in media, providing a constant supply for cellular uptake. | Advantage: Ensures a steady, non-toxic delivery of L-Glutamine, mirroring a more physiological state and improving reproducibility. |

| Shelf-Life (in Media) | Short. Media with L-Glutamine should be used quickly (e.g., within 2 weeks at 4°C).[17] | Long. Can be added to basal media which can then be stored for extended periods. | Advantage: Simplifies media preparation workflows and reduces waste. |

| Mechanism of Action | Direct uptake via amino acid transporters.[15] | Membrane transport followed by intracellular enzymatic conversion to L-Glutamine.[16] | Advantage: Targeted intracellular release prevents extracellular degradation. |

Experimental Protocols and Methodologies

Adopting this compound requires minor adjustments to standard protocols. Its use is a self-validating system; by eliminating a key source of variability, it inherently improves the trustworthiness of the results.

Protocol: Preparation of a 200 mM Stock Solution

This protocol details the preparation of a sterile stock solution, equivalent in L-Glutamine concentration to standard commercial solutions.

Materials:

-

This compound (MW: 196.63 g/mol )

-

Nuclease-free, sterile water or 0.85% saline

-

Sterile 50 mL conical tube

-

Sterile 0.22 µm syringe filter

-

Sterile storage vials/tubes

Procedure:

-

Calculation: To prepare 50 mL of a 200 mM stock solution, weigh out 1.966 g of this compound.

-

Calculation: 0.2 mol/L * 0.050 L * 196.63 g/mol = 1.966 g

-

-

Dissolution: Aseptically add the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile water or saline. Vortex thoroughly until the powder is completely dissolved.

-

Volume Adjustment: Bring the final volume to 50 mL with sterile water or saline.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1-5 mL) in sterile cryovials. Store frozen at -20°C. The frozen stock is stable for at least 1-2 years.[17]

Expert Insight: Unlike L-Glutamine solutions which degrade even when refrigerated, the esterified form is highly stable.[17] This allows for the preparation of larger, validated batches of stock solution, ensuring consistency across multiple experiments.

Protocol: Supplementation of Cell Culture Media

Procedure:

-

Thaw an aliquot of the 200 mM this compound stock solution.

-

For most cell lines, the typical final working concentration of L-Glutamine is 2-4 mM.[5] To supplement 500 mL of basal medium to a final concentration of 2 mM, add 5 mL of the 200 mM stock solution.

-

Calculation: (2 mM * 500 mL) / 200 mM = 5 mL

-

-

Aseptically add the calculated volume of the stock solution to your bottle of basal medium. Mix gently by inversion.

-

The fully supplemented medium is now ready for use.

Trustworthiness Check: The primary advantage is that this supplementation can be done once. The medium can be stored at 4°C for its entire shelf life without significant loss of effective L-Glutamine concentration, eliminating the need for repeated additions that risk contamination and introduce variability.

Applications in Research and Drug Development

The stability provided by this compound is not just a convenience; it is a critical enabler of high-quality, reproducible science in several domains:

-

Long-Term & High-Density Cultures: Essential for biomanufacturing (e.g., monoclonal antibody production in CHO cells) and tissue engineering, where cultures run for extended periods and ammonia accumulation can be severely limiting.

-

Sensitive Cell Lines: Crucial for neuronal cultures, primary cells, and hybridomas, which are often highly sensitive to ammonia toxicity.[17]

-

Metabolic Studies: In fields like cancer metabolism research, where glutamine metabolism is a central focus, ensuring a stable and defined concentration of the substrate is paramount for accurate metabolic flux analysis.[18]

-

Assay Development & Drug Screening: Reduces background noise and variability in cell-based assays, improving the signal-to-noise ratio and the reliability of screening hits.

Conclusion

The switch from L-Glutamine to this compound represents a significant step towards more controlled and reproducible in vitro research. By chemically addressing the root cause of instability, this compound eliminates the confounding variables of nutrient depletion and ammonia toxicity. Its use provides a more stable, consistent, and physiologically relevant culture environment. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the adoption of this compound is not merely a preference but a logical imperative for generating robust and trustworthy data.

References

-

Liu, S., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyroglutamate formation mechanism. Available at: [Link]

-

ResearchGate. (n.d.). FIG 1 Pyroglutamate formation and its presence and function in fungal.... Available at: [Link]

-

Arii, K., et al. (1999). Degradation kinetics of L-glutamine in aqueous solution. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Heeneman, S., et al. (1993). The concentrations of glutamine and ammonia in commercially available cell culture media. Cytotechnology. Available at: [Link]

-

Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ozturk, S. S., & Hu, W. S. (2009). Stability of Minimum Essential Medium functionality despite l-glutamine decomposition. In Vitro Cellular & Developmental Biology - Animal. Available at: [Link]

-

Massey, A. E., et al. (2022). Increased Ammonium Toxicity in Response to Exogenous Glutamine in Metastatic Breast Cancer Cells. Metabolites. Available at: [Link]

-

Gándara, L., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Available at: [Link]

-

Rakić, S., et al. (2007). Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth. Fresenius Environmental Bulletin. Available at: [Link]

-

Liu, S., et al. (2011). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. PubMed. Available at: [Link]

-

Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition. Available at: [Link]

-

Matrosovich, M., et al. (2024). Decomposition of L-glutamine and accumulation of ammonium in cell culture media inhibit infectivity of influenza viruses. bioRxiv. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of L-Glutamine?. Available at: [Link]

-

HiMedia Laboratories. (n.d.). L-Glutamine. Available at: [Link]

-

Oreate AI Blog. (2025). Study on the Application and Characteristics of L-Glutamine in Cell Culture. Available at: [Link]

-

Yusof, A. M., & Jainul, M. A. (2019). ROLE OF L-GLUTAMINE IN THE IN-VITRO GROWTH OF HCT-8 AND HT-29 CELL LINES. Malaysian Journal of Analytical Sciences. Available at: [Link]

-

Curi, R., et al. (2017). Myotube Protein Content Associates with Intracellular L-Glutamine Levels. Cellular Physiology and Biochemistry. Available at: [Link]

-

Han, K., et al. (2021). Glutamine amplifies insulin secretion through its conversion to glutamate and intracellular calcium. Endocrinology. Available at: [Link]

-

Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients. Available at: [Link]

-

Thomas, A. G., et al. (2021). Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior. Scientific Reports. Available at: [Link]

-

GRiSP Research Solutions. (2017). L-Glutamine (100x). Available at: [Link]

-

Carr, E. L., et al. (2010). Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation. The Journal of Immunology. Available at: [Link]

Sources

- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 2. What is the mechanism of L-Glutamine? [synapse.patsnap.com]

- 3. Study on the Application and Characteristics of L-Glutamine in Cell Culture - Oreate AI Blog [oreateai.com]

- 4. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. L-Glutamine in Cell Culture [sigmaaldrich.com]

- 6. himedialabs.com [himedialabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 17. khimexpert.com [khimexpert.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

Role of the methyl ester group in L-Glutamine methyl ester hydrochloride

An In-depth Technical Guide on the Role of the Methyl Ester Group in L-Glutamine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamine, the most abundant amino acid in the human body, is a critical nutrient for a vast array of physiological processes, including nucleotide synthesis, protein synthesis, and cellular energy metabolism. Its application in cell culture and therapeutic contexts is often hampered by its poor stability in aqueous solutions, where it spontaneously degrades into pyroglutamate and ammonia. The addition of a methyl ester group to form this compound represents a key chemical modification designed to overcome this limitation. This technical guide provides an in-depth analysis of the role of the methyl ester group, detailing its impact on the molecule's chemical stability, cell permeability, and metabolic fate. We will explore the mechanistic underpinnings of its enhanced performance as a glutamine source in research and potential therapeutic applications, providing field-proven insights and detailed experimental protocols.

The Challenge with L-Glutamine: Instability in Aqueous Solutions

L-Glutamine is an essential component of most cell culture media, serving as a primary energy source and a precursor for nucleotide and amino acid synthesis. However, its utility is compromised by its inherent instability in solution. At physiological pH and temperature, the side-chain amide group of L-glutamine can cyclize to form the toxic byproduct pyroglutamic acid, releasing ammonia in the process. This degradation not only depletes the available glutamine but also introduces cytotoxic ammonia into the culture environment, which can adversely affect cell growth and function.

The rate of L-glutamine degradation is temperature-dependent. For instance, in a typical cell culture medium at 37°C, approximately 50% of the L-glutamine can degrade within a week. This necessitates frequent media changes or the use of stabilized glutamine dipeptides, which can be more expensive.

The Methyl Ester Solution: Enhancing Stability and Bioavailability

The esterification of the alpha-carboxyl group of L-glutamine with a methyl group to form this compound (GME) is a strategic chemical modification that addresses the instability issue.

Mechanism of Enhanced Stability

The primary role of the methyl ester group is to protect the alpha-carboxyl group from participating in the intramolecular cyclization reaction that leads to pyroglutamate formation. By blocking this carboxyl group, the rate of degradation is significantly reduced, leading to a more stable and reliable source of glutamine in solution over time.

Diagram 1: Chemical Structures

Caption: Chemical structures of L-Glutamine and its methyl ester derivative.

Improved Cell Permeability

The addition of the methyl ester group increases the lipophilicity of the glutamine molecule. This enhanced lipid solubility facilitates its transport across the cell membrane, which is a lipid bilayer. While L-glutamine relies on specific amino acid transporters (like ASCT2), GME can also diffuse more readily across the membrane, potentially increasing its intracellular bioavailability.

Intracellular Metabolism: The Pro-Drug Concept

This compound acts as a pro-drug. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, enzymes that cleave the ester bond. This enzymatic action releases L-glutamine and a negligible amount of methanol. The liberated L-glutamine can then enter the normal metabolic pathways.

Diagram 2: Cellular Uptake and Conversion

Caption: Cellular uptake and enzymatic conversion of L-Glutamine Methyl Ester.

Experimental Protocols and Data

Comparative Stability Assay

This protocol outlines a method to compare the stability of L-Glutamine and this compound in a standard cell culture medium.

Protocol:

-

Preparation of Solutions: Prepare 2 mM solutions of L-Glutamine and this compound in a serum-free DMEM medium.

-

Incubation: Aliquot the solutions into sterile tubes and incubate them at 37°C.

-

Time Points: At time points 0, 24, 48, 72, and 96 hours, remove an aliquot from each solution.

-

Analysis: Quantify the concentration of the parent compound in each aliquot using High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Plot the concentration of the remaining compound against time for both solutions.

Table 1: Comparative Stability Data (Illustrative)

| Time (hours) | L-Glutamine Remaining (%) | L-Glutamine Methyl Ester HCl Remaining (%) |

| 0 | 100 | 100 |

| 24 | 88 | 98 |

| 48 | 75 | 96 |

| 72 | 62 | 94 |

| 96 | 51 | 92 |

Cell Viability and Proliferation Assay

This protocol assesses the efficacy of this compound in supporting cell growth compared to standard L-Glutamine.

Protocol:

-

Cell Seeding: Seed a cell line known to be sensitive to glutamine levels (e.g., HeLa or Jurkat cells) into 96-well plates at a density of 5,000 cells/well.

-

Media Preparation: Prepare media containing equimolar concentrations of either L-Glutamine or this compound. Include a glutamine-free medium as a negative control.

-

Cell Culture: Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assay: Assess cell viability and proliferation using a standard MTT or WST-1 assay.

-

Data Analysis: Compare the absorbance readings (indicative of cell number) between the different media conditions.

Diagram 3: Experimental Workflow for Cell Viability

Caption: Workflow for comparing cell viability with different glutamine sources.

Applications in Drug Development and Research

The enhanced stability and cell permeability of this compound make it a valuable tool in several research and development areas:

-

Cell Culture: It serves as a reliable and stable source of glutamine, reducing the frequency of media changes and minimizing the build-up of toxic byproducts.

-

Metabolic Studies: In metabolic research, it allows for more precise control over glutamine availability in experimental systems.

-

Neuroscience Research: Glutamine is a precursor to the neurotransmitter glutamate. GME can be used to study the effects of glutamine supplementation on neuronal function and viability.

-

Drug Delivery: The pro-drug strategy employed by GME can be a model for the delivery of other polar molecules that have poor membrane permeability.

Conclusion

The methyl ester group in this compound plays a multifaceted role that extends beyond simple chemical stabilization. By blocking the alpha-carboxyl group, it significantly reduces the rate of degradation to pyroglutamate and ammonia, ensuring a longer shelf-life in solution and a more consistent supply of glutamine in cell culture. Furthermore, the increased lipophilicity conferred by the methyl ester facilitates transport across cellular membranes. This pro-drug approach, where the active molecule is released intracellularly by esterases, represents an effective strategy to enhance the bioavailability and efficacy of L-glutamine. For researchers and drug development professionals, understanding the function of this chemical modification is key to leveraging its advantages in experimental design and therapeutic development.

References

Importance of the hydrochloride salt of L-Glutamine methyl ester

An In-Depth Technical Guide to the Importance of L-Glutamine Methyl Ester Hydrochloride in Advanced Cell Culture

Executive Summary

L-Glutamine is an indispensable amino acid for in vitro cell culture, serving as a primary energy source, a nitrogen donor for nucleotide and protein synthesis, and a key player in maintaining cellular redox balance.[1][2] However, the utility of free L-Glutamine is severely hampered by its inherent instability in aqueous solutions, where it spontaneously degrades into pyroglutamic acid and ammonia.[1][3] This degradation depletes a critical nutrient and introduces cytotoxic ammonia, which can inhibit cell growth, alter metabolism, and negatively impact the quality of biopharmaceutical products.[3][4] this compound emerges as a chemically robust and highly effective solution to this long-standing challenge. By protecting the carboxylic acid group, the methyl ester modification prevents spontaneous degradation, ensuring consistent nutrient availability and minimizing toxic ammonia accumulation. This guide provides a comprehensive technical overview of the chemical properties, mechanism of action, and critical applications of this compound, establishing it as a superior alternative for achieving reproducible, high-density, and high-viability cell cultures.

The L-Glutamine Instability Problem

L-Glutamine is the most abundant free amino acid in the human body and is considered a conditionally essential amino acid for rapidly dividing cells in culture.[5][6][7] Its functions are multifaceted, extending beyond a simple building block for proteins.[6][] It is a primary energy source, entering the TCA cycle, and a crucial nitrogen donor for the synthesis of nucleotides, amino sugars, and other amino acids.[2][9]

Despite its importance, L-Glutamine is notoriously unstable in liquid cell culture media. At physiological temperature (37°C) and pH, it undergoes a non-enzymatic cyclization to form pyroglutamic acid and ammonia (NH₃).[1][3]

-

Nutrient Depletion: The degradation rate is significant; the half-life of L-Glutamine in liquid media at 37°C can be as short as one week.[10] This leads to a continuous decline in the available concentration of this essential nutrient, potentially becoming a growth-limiting factor in long-term cultures.[11]

-

Ammonia Toxicity: The accumulation of ammonia is highly detrimental to cell cultures. Elevated ammonia levels are known to:

-

Inhibit cell proliferation and reduce peak cell viability.[4][12]

-

Disrupt normal metabolic pathways, including glycolysis.[4]

-

Alter intracellular pH, impacting numerous enzymatic processes.[4]

-

Impair protein production and interfere with post-translational modifications like glycosylation, which is critical for the function of many recombinant proteins and antibodies.[3][4]

-

This inherent instability necessitates frequent media changes or fresh supplementation, increasing the risk of contamination and introducing variability between experiments.[11]

This compound: A Chemically Stabilized Derivative

This compound is a derivative designed to overcome the stability issues of free L-Glutamine. Its effectiveness stems from key chemical modifications.

Chemical Properties and Enhanced Stability

The core innovation is the esterification of the γ-carboxyl group of L-Glutamine to form a methyl ester.[13][14] This modification sterically hinders the amino group from attacking the carboxyl group, effectively blocking the intramolecular cyclization reaction that causes degradation.[13] The compound is supplied as a hydrochloride salt, which enhances its stability as a solid and increases its solubility in aqueous solutions, making it easy to handle and dissolve when preparing stock solutions.[13]

| Property | L-Glutamine | L-Glutamine Methyl Ester HCl |

| Molecular Formula | C₅H₁₀N₂O₃ | C₆H₁₃ClN₂O₃[15][16][17] |

| Molecular Weight | 146.14 g/mol | 196.63 g/mol [16][17] |

| Stability in Solution (37°C) | Prone to rapid degradation into ammonia and pyroglutamic acid.[1][11] | Highly stable; prevents spontaneous degradation.[13][15] |

| Primary Degradation Byproduct | Ammonia (NH₃)[3][4][12] | Minimal to none from chemical degradation. |

| Form | Crystalline solid | White to off-white solid.[15] |

Mechanism of Cellular Uptake and Bioavailability

The efficacy of this compound relies on its ability to act as a stable "pro-nutrient." It is transported into the cell where it is converted into its usable form.

-

Transport: The molecule is taken up by cells via amino acid transporters on the cell membrane.

-

Intracellular Cleavage: Once inside the cytoplasm, ubiquitous intracellular enzymes known as non-specific esterases recognize and cleave the methyl ester bond.

-

Release of L-Glutamine: This enzymatic hydrolysis releases free, fully functional L-Glutamine and a negligible amount of methanol.

-

Metabolic Integration: The liberated L-Glutamine is then immediately available to the cell and enters the same metabolic pathways as directly supplemented L-Glutamine, supporting protein synthesis, energy production, and nucleotide synthesis.[13]

This intracellular delivery mechanism ensures that L-Glutamine is released directly at its site of action, bypassing the degradation that occurs in the external culture medium.

Procedure:

-

Cell Seeding: Seed a suspension cell line (e.g., CHO, HEK293) at a density of 0.5 x 10⁵ cells/mL into two sets of culture flasks.

-

Media Preparation:

-

Control Group: Supplement basal medium (e.g., DMEM/F-12) with 4 mM standard L-Glutamine.

-

Test Group: Supplement the same basal medium with 4 mM this compound from the stock solution prepared in Protocol 1.

-

-

Culturing: Incubate all flasks under standard conditions (e.g., 37°C, 5% CO₂).

-

Daily Monitoring: Each day for 7 days, aseptically remove a small aliquot from each flask.

-

Analysis:

-

Determine the viable cell density (VCD) and percentage of viability using a hemocytometer and Trypan Blue exclusion staining or an automated cell counter.

-

Centrifuge the remaining aliquot to pellet the cells and collect the supernatant. Store the supernatant at -20°C for ammonia analysis (Protocol 3).

-

-

Data Plotting: Plot VCD and viability over time for both groups to visualize differences in growth kinetics and culture health.

Protocol 3: Quantification of Ammonia Accumulation

This protocol uses a colorimetric assay to measure the concentration of ammonia in the culture supernatants collected in Protocol 2.

Materials:

-

Ammonia Assay Kit (e.g., from various suppliers, follow manufacturer's instructions) [4]* Culture supernatants (from Protocol 2)

-

Ammonium chloride standard (provided in kit)

-

96-well microplate

-

Microplate reader

General Procedure (Example):

-

Prepare Standard Curve: Create a series of dilutions of the ammonium chloride standard as per the kit's instructions to generate a standard curve (e.g., 0 to 10 mM).

-

Sample Preparation: Thaw the collected culture supernatant samples. If necessary, dilute samples that may have high ammonia concentrations to fall within the range of the standard curve.

-

Assay Reaction: Add standards and samples to the wells of the 96-well plate. Add the assay reagent(s) from the kit to each well. This reagent typically reacts with ammonia to produce a colorimetric or fluorometric signal.

-

Incubation: Incubate the plate for the time specified in the kit protocol to allow the reaction to complete.

-

Measurement: Read the absorbance or fluorescence on a microplate reader at the specified wavelength.

-

Calculation: Subtract the blank reading from all measurements. Plot the standard curve and use the resulting linear regression equation to calculate the ammonia concentration in each sample.

Expected Outcomes and Data Interpretation

The use of this compound is expected to yield significant improvements in key cell culture metrics.

| Parameter | Standard L-Glutamine | L-Glutamine Methyl Ester HCl | Rationale |

| Peak Viable Cell Density | Lower | Higher | Consistent nutrient availability and reduced toxic inhibition allow cells to reach a higher density. |

| Culture Viability (Late Stage) | Declines faster | Maintained higher for longer | Reduced accumulation of cytotoxic ammonia preserves cell health over the duration of the culture. [4][12] |

| Final Ammonia Concentration | High (e.g., >5 mM) | Low (e.g., <2 mM) | Directly reflects the prevention of spontaneous chemical degradation in the medium. [1][3] |

| Experimental Reproducibility | Variable | High | Stable media composition eliminates a major source of variability between experiments. |

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Suboptimal cell growth with the methyl ester derivative | 1. Incorrect concentration used. 2. Cell line has low intracellular esterase activity. 3. Other media components are limiting. | 1. Verify calculations and stock solution concentration. 2. While rare, this is a possibility. Test a slightly higher concentration or compare with another stabilized glutamine dipeptide. 3. Ensure basal media and serum (if used) are not expired and are of high quality. |

| Precipitation in stock solution upon thawing | 1. Concentration is too high. 2. Incomplete dissolution during preparation. | 1. Ensure stock concentration does not exceed solubility limits (200 mM is generally safe). 2. Ensure powder is fully dissolved before sterile filtering. Gently warm the solution to 37°C to aid re-dissolving. |

| Ammonia levels are still high | 1. Ammonia is being produced metabolically by the cells, not just from chemical degradation. 2. Contamination in the culture. | 1. This is expected, as cellular metabolism of glutamine also produces ammonia. [4]The key is that the levels will be significantly lower than with standard L-Glutamine. 2. Check cultures for signs of bacterial or yeast contamination. |

Conclusion and Future Perspectives

The chemical instability of L-Glutamine represents a significant bottleneck in achieving robust and reproducible cell culture outcomes. This compound provides an elegant and effective solution by protecting the labile amino acid from degradation until it is safely inside the cell. Its use directly translates to more stable culture media, reduced accumulation of toxic ammonia, and ultimately, healthier, higher-density cultures. For researchers, scientists, and drug development professionals, adopting this stabilized derivative is a critical step toward optimizing experimental workflows, improving the consistency of results, and enhancing the yield and quality of cell-based products. Beyond its role in cell culture, the protected nature of this compound also makes it a valuable research intermediate in fields like peptide synthesis, where controlled, sequential chemistry is paramount. [13][14]

References

-

HuanKai Group. (2025). The Role of Glutamine in Cell Culture. [Link]

-